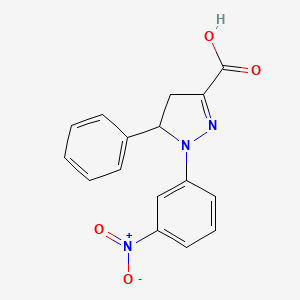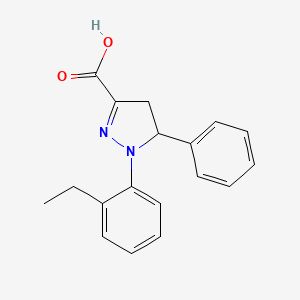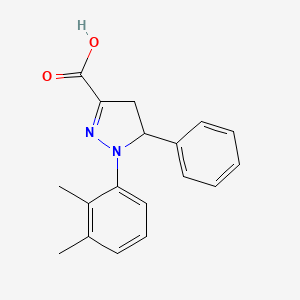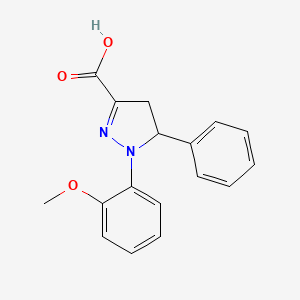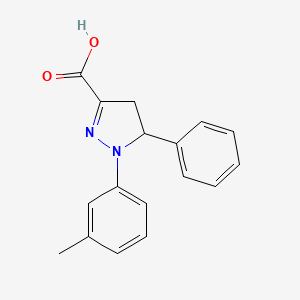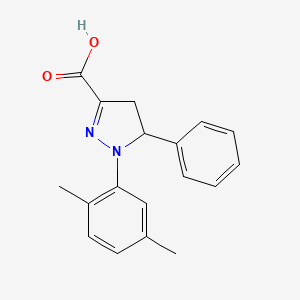
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as 1-MNPPCA, is an organic compound belonging to the class of pyrazole carboxylic acids. It is a key intermediate in the synthesis of several pharmaceuticals and agrochemicals, including the active ingredients of the herbicides atrazine and simazine. 1-MNPPCA is a versatile building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not well understood. However, it is believed to act as a substrate for certain enzymes, such as cytochrome P450 and UDP-glucuronosyltransferase. These enzymes catalyze the metabolic transformation of this compound into its metabolites, which are then eliminated from the body. Additionally, it is believed that this compound may interact with other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may interact with certain enzymes and proteins to modulate their activity. Additionally, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which may affect the metabolism of certain drugs.
Advantages and Limitations for Lab Experiments
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a versatile building block for the synthesis of a variety of compounds and has been used in a variety of scientific research applications. It has the advantage of being easily synthesized from a variety of starting materials. Additionally, it is a relatively stable compound and has a low toxicity. However, this compound is a relatively expensive compound and may not be suitable for large-scale synthesis.
Future Directions
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has potential applications in the development of new drugs, agrochemicals, and dyes. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research is needed to understand the structure-activity relationships of this compound and its metabolites. Finally, more research is needed to understand the toxicity of this compound and its effects on the environment.
Synthesis Methods
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized from a variety of starting materials. The most common method is the reaction of 2-chloro-5-nitrophenol with 1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and is heated to a temperature of between 120-140°C. The reaction yields this compound as the final product.
Scientific Research Applications
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as drugs, agrochemicals, and dyes. It has also been used as a model compound to study the mechanism of action of certain enzymes and to investigate the structure-activity relationships of various compounds. Additionally, this compound has been used to study the binding of various ligands to proteins.
properties
IUPAC Name |
2-(2-methyl-5-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-7-8-13(20(23)24)9-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPZQZKQRIBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)
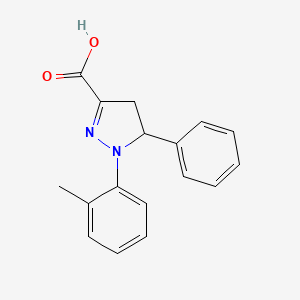
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)
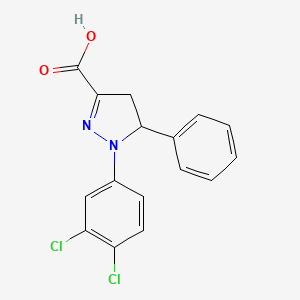
![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
